6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid
Description
Significance of Aryl Carboxylic Acid Scaffolds in Advanced Synthesis
Aryl carboxylic acids, including substituted benzoic acids, are of paramount importance in advanced organic synthesis. They serve as readily available and versatile building blocks for the construction of more complex molecular architectures. nih.gov The carboxylic acid moiety can be transformed into a wide range of other functional groups, and it can also act as a directing group in carbon-hydrogen (C-H) bond activation, enabling regioselective functionalization of the aromatic ring. nih.gov
One of the most powerful tools for the synthesis of biaryl compounds, a common motif in pharmaceuticals and functional materials, is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction often utilizes arylboronic acids and aryl halides to form a new carbon-carbon bond. Substituted benzoic acids can be key precursors in the synthesis of these starting materials or can themselves be directly coupled in some methodologies. researchgate.net The development of efficient synthetic routes to biaryl carboxylic acids, such as those employing Suzuki-Miyaura coupling, has significantly expanded the accessible chemical space for drug discovery and materials science. ajgreenchem.comacs.org Biphenyl (B1667301) derivatives, in particular, are crucial intermediates for a wide variety of drugs, agricultural products, and materials like those used in organic light-emitting diodes (OLEDs). ajgreenchem.com
Strategic Importance of Trifluoromethyl and Methyl Substituents in Molecular Design
The introduction of trifluoromethyl (CF3) and methyl (CH3) groups onto molecular scaffolds is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties and enhance performance.
The trifluoromethyl group is a unique substituent with potent electron-withdrawing properties and high lipophilicity. researchgate.net Its incorporation into a molecule can significantly impact its metabolic stability, binding affinity to biological targets, and bioavailability. The CF3 group is often used as a bioisostere for other groups like chlorine or a methyl group to modulate the steric and electronic profile of a lead compound. researchgate.net Its strong carbon-fluorine bonds make it resistant to metabolic oxidation, which can prolong the half-life of a drug.
The methyl group , while seemingly simple, plays a crucial role in molecular design. The addition of a methyl group can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, methyl groups can engage in favorable hydrophobic and van der Waals interactions within the binding pockets of proteins, thereby increasing the potency and selectivity of a drug. arabjchem.org The strategic placement of a methyl group can also influence the conformation of a molecule, locking it into a bioactive shape.
Overview of the Research Landscape for 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid and Related Structures
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of substituted biphenyl-2-carboxylic acids is a field of active investigation. arabjchem.orgrsc.org The structural motif of a biphenyl system with a carboxylic acid at the 2-position is a key feature in a number of biologically active compounds. For instance, certain biphenyl carboxylic acid derivatives have been explored as potential anticancer agents. ajgreenchem.com
The synthesis of such ortho-substituted biphenyl carboxylic acids often presents challenges due to steric hindrance around the biaryl linkage. However, advances in cross-coupling methodologies, such as the Suzuki-Miyaura reaction, have provided efficient routes to these structures. researchgate.netresearchgate.net The research landscape for related structures suggests a focus on their potential therapeutic applications, leveraging the unique combination of the biphenyl scaffold with various substituents to modulate biological activity. For example, 4'-Trifluoromethyl-2-biphenyl carboxylic acid has been investigated as a hypolipidemic agent. medchemexpress.com The presence of the methyl group at the 6-position and the trifluoromethyl group on the second phenyl ring in this compound suggests that this compound would be of interest for its potential biological activities, likely in the realms of anti-inflammatory, anticancer, or metabolic disease research. ajgreenchem.comarabjchem.org
| Property | General Value/Observation for Related Compounds |
| Synthetic Route | Commonly synthesized via Suzuki-Miyaura cross-coupling of a substituted 2-bromobenzoic acid with a substituted phenylboronic acid. researchgate.netresearchgate.net |
| Potential Biological Activity | Anti-inflammatory, anticancer, hypolipidemic. ajgreenchem.comarabjchem.orgmedchemexpress.com |
| Role of Methyl Group | Increased lipophilicity, potential for enhanced binding affinity through hydrophobic interactions. arabjchem.org |
| Role of Trifluoromethyl Group | Increased metabolic stability, enhanced lipophilicity, strong electron-withdrawing effects. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-3-2-4-12(13(9)14(19)20)10-5-7-11(8-6-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXVJXVIBRWQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691159 | |
| Record name | 3-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537716-14-6 | |
| Record name | 3-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 2 4 Trifluoromethylphenyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Biphenylcarboxylic Acids
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, the primary disconnection involves the central aryl-aryl bond, leading to two main synthetic strategies based on which bond is cleaved.
Disconnection A breaks the bond between the two phenyl rings, suggesting a cross-coupling reaction between a derivative of 2-methylbenzoic acid and a 4-trifluoromethylphenyl metallic or organometallic species. This approach is advantageous as it allows for the late-stage introduction of the trifluoromethylphenyl group.
Disconnection B involves the formation of the carboxylic acid group at a later stage, perhaps from a precursor such as a nitrile or an ester. This strategy might be employed if the carboxylic acid functionality is incompatible with the conditions of the aryl-aryl coupling reaction.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Retrosynthetic Step | Precursors |
| This compound | C-C bond disconnection | 2-Bromo-6-methylbenzoic acid and (4-trifluoromethylphenyl)boronic acid |
| 2-Bromo-6-methylbenzoic acid | Bromination | 2-Methylbenzoic acid |
| (4-Trifluoromethylphenyl)boronic acid | Borylation | 4-Bromobenzotrifluoride |
This analysis highlights the importance of transition-metal catalyzed cross-coupling reactions as a cornerstone for the synthesis of such biphenyl (B1667301) derivatives.
Carbon-Carbon Bond Formation Strategies for Aryl-Aryl Linkages
The formation of the aryl-aryl bond is the critical step in the synthesis of this compound. Several powerful methods have been developed for this purpose, each with its own set of advantages and limitations.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Transition-metal catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds.
The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is a highly effective method for the synthesis of biaryl compounds. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov For the synthesis of this compound, a plausible Suzuki-Miyaura coupling would involve the reaction of 2-bromo-6-methylbenzoic acid with (4-trifluoromethylphenyl)boronic acid in the presence of a palladium catalyst and a base. The synthesis of sterically hindered biaryls, such as the target molecule, can be challenging, but the use of specialized ligands can often overcome these difficulties. rsc.orgnih.gov
The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of sterically hindered biaryls and often provides higher yields than other cross-coupling methods in such cases. rsc.orgresearchgate.net The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, or directly from the aryl halide. sigmaaldrich.com
| Coupling Reaction | Reactants | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura | 2-Bromo-6-methylbenzoic acid + (4-Trifluoromethylphenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance. nih.govnih.gov |
| Negishi | 2-Bromo-6-methylbenzoic acid + (4-Trifluoromethylphenyl)zinc chloride | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | Effective for sterically hindered substrates. wikipedia.orgresearchgate.net |
Organometallic Reagent Mediated Coupling Approaches (e.g., Grignard Reagents, Arylzinc Compounds)
Organometallic reagents, such as Grignard and arylzinc compounds, are powerful nucleophiles that can be used to form aryl-aryl bonds.
Grignard reagents , formed by the reaction of an aryl halide with magnesium metal, can react with another aryl halide in the presence of a suitable catalyst to form a biaryl. gmu.educhemistry-online.com The synthesis of benzoic acid derivatives via the Grignard reaction with carbon dioxide is a well-established method. gmu.educhemistry-online.combu.edu
Arylzinc reagents are generally less reactive than their Grignard counterparts, which can lead to higher selectivity in cross-coupling reactions. sigmaaldrich.comnih.govuni-muenchen.de They can be prepared by the reaction of an aryl halide with zinc metal or by transmetalation from an organolithium or Grignard reagent. uni-muenchen.dekyoto-u.ac.jp
Directed C-H Activation and Functionalization Strategies
Directed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds. nih.govnih.govsemanticscholar.org In this approach, a directing group on one of the aromatic rings guides a transition metal catalyst to selectively cleave a specific C-H bond, which then participates in a coupling reaction with another aryl partner. For the synthesis of 2-arylbenzoic acids, the carboxylic acid group can itself act as a directing group, facilitating ortho-arylation. nih.govsemanticscholar.org This method avoids the need for pre-functionalized starting materials, such as aryl halides or organometallics.
Introduction and Manipulation of Trifluoromethyl and Methyl Moieties
Trifluoromethylation Techniques for Aromatic Rings
The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. researchgate.net There are several methods for introducing a CF₃ group onto an aromatic ring.
Direct C-H trifluoromethylation offers an atom-economical approach, although it can sometimes suffer from issues of regioselectivity. researchgate.net Alternatively, trifluoromethylation can be achieved by the cross-coupling of an aryl halide with a trifluoromethylating agent, such as trifluoroacetic acid (TFA) or its derivatives, often mediated by a copper or palladium catalyst. researchgate.netnih.gov The choice of method depends on the substrate and the desired position of the trifluoromethyl group.
The methyl group on the other hand is typically introduced by starting with a methylated precursor, such as 2-methylbenzoic acid. The electronic effect of the methyl group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. youtube.com
Regioselective Methylation and Alkylation Procedures
The introduction of a methyl group at the C6 position, ortho to the carboxylic acid, is a critical step in the synthesis of the target molecule. Regioselectivity is paramount to avoid the formation of undesired isomers. One common strategy involves the ortho-C–H alkylation of benzoic acids using palladium(II) as a catalyst. nih.gov This method allows for the direct introduction of alkyl groups onto the aromatic ring, guided by the carboxylic acid functional group.
Ligand-accelerated protocols have been developed that significantly promote the reactivity and selectivity of these alkylation reactions. nih.gov Mono-protected amino acid ligands (MPAA), such as Ac-Val-OH, have been found to be particularly effective for the ortho-alkylation of benzoic acids. nih.gov These reactions can utilize various alkylating agents, including alkylboron reagents like potassium alkyltrifluoroborates and alkylboronic acids. nih.gov
Another approach involves the alkylation of pre-functionalized benzoic acid derivatives. For instance, the alkylation of para-substituted benzoic acids with iodomethane (B122720) can be achieved using an organic superbase in a continuous flow microfluidic reactor, a method that allows for precise kinetic control. acs.org While this demonstrates a general principle, directed ortho-alkylation is necessary for the specific synthesis of this compound. Palladium-catalyzed alkylation of aryl C–H bonds with alkyl halides has also been achieved without the need for a co-oxidant, followed by intramolecular lactonization, showcasing a versatile pathway to ortho-alkylated benzoic acid derivatives. nih.gov
Table 1: Comparison of Alkylation Strategies for Benzoic Acids
| Method | Catalyst/Reagents | Alkylating Agent | Key Features |
|---|---|---|---|
| Ligand-Accelerated C–H Alkylation | Pd(II), Mono-protected amino acid ligands (e.g., Ac-Val-OH) | Alkylboron reagents (e.g., potassium alkyltrifluoroborates) | High regioselectivity for the ortho position; broad substrate scope. nih.gov |
| Base-Mediated Alkylation | Organic superbase (e.g., TMGN) | Iodomethane | Suitable for kinetic studies in continuous flow systems. acs.org |
| Oxidant-Free C–H Alkylation | Pd(II) | Alkyl Halides (e.g., 1-chloropentane) | Avoids the need for external oxidants, proceeding via a sequential alkylation/lactonization. nih.gov |
Carboxylic Acid Functionalization and Derivatization Strategies
Oxidation and Hydrolysis Pathways to Carboxylic Acid Formation
The formation of the carboxylic acid group is a fundamental aspect of the synthesis. Several oxidative and hydrolytic methods are available for this transformation. A common and robust method is the oxidation of an alkyl group, such as a methyl group, on an aromatic ring. britannica.comchemguide.co.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effectively convert a toluene (B28343) derivative into the corresponding benzoic acid. britannica.comchemguide.co.ukgoogle.com In the context of the target molecule, this could involve the oxidation of a precursor like 2-methyl-1-(4-(trifluoromethyl)phenyl)-3-methylbenzene.
The oxidation of primary alcohols (RCH₂OH → RCOOH) and aldehydes (RCHO → RCOOH) also provides a direct route to carboxylic acids. chemguide.co.ukorganicchemistrytutor.commnstate.edu These reactions typically employ strong oxidizing agents. britannica.com
Transformations Involving Carboxylic Acid Derivatives (e.g., Acyl Azide (B81097) Formation)
The carboxylic acid group of this compound can be converted into various derivatives for further synthetic manipulations. A key transformation is the formation of acyl azides (RCON₃), which are versatile intermediates. wikipedia.org Acyl azides can be prepared directly from carboxylic acids using reagents like diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov This method avoids the isolation of the often-explosive acyl azide intermediate. nih.gov
Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then reacts with sodium azide to form the acyl azide. wikipedia.orgresearchgate.net A one-pot procedure using trichloroacetonitrile, triphenylphosphine, and sodium azide also provides an efficient route to acyl azides from carboxylic acids at room temperature. organic-chemistry.orgorganic-chemistry.org
Acyl azides are particularly useful as precursors to isocyanates via the Curtius rearrangement, a thermal decomposition process. wikipedia.orgnih.gov The resulting isocyanate can then be trapped with various nucleophiles to form ureas, carbamates, and other important functional groups. nih.gov
Table 2: Methods for Acyl Azide Formation from Carboxylic Acids
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Direct Conversion | Diphenylphosphoryl azide (DPPA) | One-pot procedure | Avoids isolation of potentially explosive intermediates. nih.gov |
Advanced Synthetic Approaches and Process Optimization
Catalytic Systems in the Synthesis of Benzoic Acid Derivatives (e.g., Rhodium-catalyzed, Palladium-catalyzed)
Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex molecules like this compound. Both rhodium and palladium catalysts are instrumental in forming the biaryl core and functionalizing the benzoic acid moiety.
Rhodium-catalyzed reactions are effective for the ortho-olefination and thiolation of benzoic acids, where the carboxylic group acts as a directing group. acs.orgrsc.orgrsc.orgacs.org These C-H activation strategies allow for the regioselective introduction of various substituents at the position ortho to the carboxylate. rsc.orgrsc.org While not directly forming the biaryl bond in this case, these methods highlight the power of rhodium catalysis in functionalizing benzoic acid scaffolds.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds. Reactions such as the Suzuki coupling, which couples an aryl boronic acid with an aryl halide, are widely used. For the target molecule, this could involve coupling 2-methyl-6-halobenzoic acid with 4-(trifluoromethyl)phenylboronic acid. Furthermore, palladium catalysts are used for the direct C-H arylation of benzoic acids. nih.govacs.orgrsc.org These methods can forge the C-C bond between the two aromatic rings directly, often with high efficiency and selectivity. nih.govresearchgate.net Ligand-dependent palladium-catalyzed systems have been developed for the olefination and arylation of phenylacetic and benzoic acids, demonstrating broad utility. nih.govrsc.org
Table 3: Catalytic Systems for Benzoic Acid Derivative Synthesis
| Catalyst System | Reaction Type | Application |
|---|---|---|
| Rhodium(III) | Carboxylate-directed C-H activation | Ortho-thiolation, ortho-olefination of benzoic acids. rsc.orgacs.org |
| Palladium(II) | Carboxylate-directed C-H activation/arylation | Direct formation of biaryl linkages on benzoic acid substrates. nih.govrsc.org |
| Palladium(0)/Ligand | Suzuki Cross-Coupling | Construction of the biaryl core from aryl halides and arylboronic acids. |
Industrial-Scale Production Considerations and Continuous Flow Reactor Optimization
The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of benzoic acid derivatives, liquid-phase air oxidation of the corresponding alkylbenzene is a common industrial method, often employing cobalt and manganese salt catalysts. google.com
Chemical Reactivity and Transformation Pathways of 6 Methyl 2 4 Trifluoromethylphenyl Benzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid and Trifluoromethylphenyl Rings
The susceptibility of the two aromatic rings in 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid to substitution reactions is heavily influenced by the electronic properties of their respective substituents.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are controlled by the activating or deactivating nature of the substituents already present on the ring. masterorganicchemistry.com
On the Trifluoromethylphenyl Ring: This ring is substituted with a trifluoromethyl group (-CF₃), which is a powerful electron-withdrawing group. This group strongly deactivates the ring towards electrophilic attack and is a meta-director. youtube.com Therefore, any electrophilic substitution on this ring would be slow and would primarily occur at the positions meta to the -CF₃ group.
| Substituent Group | Ring | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|---|
| -CH₃ (Methyl) | Benzoic Acid | Electron-Donating | Activating | Ortho, Para |
| -COOH (Carboxyl) | Benzoic Acid | Electron-Withdrawing | Deactivating | Meta |
| -CF₃ (Trifluoromethyl) | Trifluoromethylphenyl | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favorable on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
On the Benzoic Acid Ring: The benzoic acid ring lacks the strong electron-withdrawing groups typically required to facilitate SNAr reactions.
On the Trifluoromethylphenyl Ring: The trifluoromethyl group makes this ring highly electron-deficient and thus activated towards nucleophilic attack. If a suitable leaving group (like a halide) were present on this ring, SNAr would be a viable reaction pathway. nih.gov The -CF₃ group would stabilize the negative charge of the intermediate (a Meisenheimer complex) and direct the incoming nucleophile to the ortho and para positions. masterorganicchemistry.comlibretexts.org
Reactivity of the Carboxyl Group and its Derivatives
The carboxyl group (-COOH) is a key reactive center in the molecule. Its reactions, however, are significantly impacted by the steric hindrance imposed by the adjacent ortho-methyl group.
Typical reactions of carboxylic acids include deprotonation to form salts, conversion to esters, and transformation into acid chlorides. msu.edu
Salt Formation: Due to its acidity, the carboxylic acid readily reacts with bases to form carboxylate salts. msu.edu This is a fundamental reaction that is generally not impeded by steric hindrance.
Esterification: Fischer esterification, the acid-catalyzed reaction with an alcohol, is likely to be very slow. libretexts.org The steric bulk of the ortho-methyl group hinders the necessary approach of the alcohol nucleophile to the carbonyl carbon, which must form a tetrahedral intermediate. researchgate.net Similar sterically hindered benzoic acids, such as 2,4,6-tris(trifluoromethyl)benzoic acid, fail to undergo normal esterification for this reason. researchgate.net Alternative methods, such as reaction of the carboxylate salt with a strong electrophile (e.g., an alkyl halide) or the use of reagents like diazomethane, might be more effective. msu.edu
Conversion to Acid Chloride: Reaction with reagents like thionyl chloride (SOCl₂) to form an acid chloride is also expected to be slow due to steric hindrance. libretexts.orgresearchgate.net Stringent conditions would likely be required for this transformation. researchgate.net
The relative reactivity of carboxylic acid derivatives generally follows the stability of the leaving group. libretexts.org Acyl phosphates and thioesters are the most reactive, while carboxylates are the least reactive. libretexts.org
| Derivative Type | General Structure | Reactivity | Leaving Group Basicity |
|---|---|---|---|
| Acyl Phosphate | R-CO-OPO₃²⁻ | Very High | Weak Base (Good LG) |
| Thioester | R-CO-SR' | High | Weak Base (Good LG) |
| Carboxylic Ester | R-CO-OR' | Moderate | Stronger Base (Poorer LG) |
| Amide | R-CO-NR'₂ | Low | Strong Base (Poor LG) |
| Carboxylate | R-CO-O⁻ | Very Low | Very Strong Base (Very Poor LG) |
Data sourced from Chemistry LibreTexts. libretexts.org
Transformations Involving the Trifluoromethyl Substituent
The trifluoromethyl (-CF₃) group is generally robust and chemically inert due to the strength of the C-F bonds. However, recent advances in organic chemistry have enabled selective transformations of this group under mild conditions. These methods often involve C-F bond cleavage and functionalization. researchgate.net
Potential transformations that could be applied to the trifluoromethylphenyl ring include:
Defluorinative Functionalization: Methods have been developed for the selective activation of one or two C-F bonds in a CF₃ group, allowing for the introduction of other atoms like sulfur or nitrogen. researchgate.net For instance, ortho-silyl assisted C-F bond functionalization allows for catalytic thiolation or azidation. researchgate.net
Conversion to Other Functional Groups: Under specific conditions, the CF₃ group can be converted into other functionalities. For example, it can be transformed into a ketone via C-F cleavage using reagents like boron tribromide. It can also serve as a one-carbon unit in certain synthetic strategies.
These transformations, while challenging, offer pathways to further functionalize the molecule by leveraging the unique reactivity of the trifluoromethyl group. rsc.org
Oxidative and Reductive Chemistry of the Biphenyl (B1667301) System
The biphenyl core of the molecule can undergo various oxidative and reductive reactions.
Oxidative Chemistry: Oxidative reactions can target the aromatic rings. Oxidative ring-opening of biphenyl systems is a known pathway, often proceeding through the formation of quinonoids and then further oxidation to produce dicarboxylic acids, followed by decarboxylation. acs.org The presence of both electron-donating (-CH₃) and electron-withdrawing (-COOH, -CF₃) groups would complicate the selectivity of such reactions. More controlled oxidation could occur through metal-catalyzed processes. For example, palladium-catalyzed oxidative addition is a key step in many cross-coupling reactions involving aryl halides. rsc.orgyoutube.com
Reductive Chemistry: The aromatic rings can be reduced under various conditions, such as catalytic hydrogenation, although this typically requires harsh conditions. Reductive elimination is the final step in many cross-coupling cycles, where two groups attached to a metal center are coupled to form a new bond, and the metal is reduced in its oxidation state. youtube.comacs.org This process is fundamental to reactions like Suzuki or Stille coupling, which could be used to synthesize the biphenyl scaffold itself. rsc.org
Steric and Electronic Effects on Reaction Selectivity and Rate
The chemical behavior of this compound is a clear example of the interplay between steric and electronic effects.
Electronic Effects: The molecule possesses a push-pull electronic character. The trifluoromethyl group is a strong electron-withdrawing substituent, making its attached phenyl ring electron-poor (electrophilic). youtube.com The methyl group is electron-donating, making its attached ring more electron-rich (nucleophilic) relative to unsubstituted benzene. youtube.com The carboxyl group is electron-withdrawing, reducing the nucleophilicity of the benzoic acid ring. nih.gov These electronic properties are the primary determinants for the regioselectivity of aromatic substitution reactions.
Steric Effects: The most significant steric feature is the ortho-methyl group adjacent to the carboxyl group and the biphenyl linkage. This steric hindrance has a profound impact on reaction rates and feasibility:
It restricts rotation around the biphenyl C-C bond, leading to a twisted, non-planar conformation.
It severely impedes reactions at the carboxyl group that require nucleophilic attack at the carbonyl carbon, such as esterification and acid chloride formation, by blocking the trajectory of the incoming nucleophile. researchgate.net
It also hinders any substitution reactions at the positions adjacent to it on the benzoic acid ring.
Computational Chemistry and Theoretical Studies of 6 Methyl 2 4 Trifluoromethylphenyl Benzoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional structure (its minimum energy conformation) and the distribution of electrons within it.
The first step in a computational study is typically a geometry optimization, where the most stable arrangement of the atoms is calculated. Density Functional Theory (DFT) is a popular and effective method for this purpose, balancing computational cost with accuracy. mdpi.comnih.gov The B3LYP functional is a widely used hybrid functional that often yields results in good agreement with experimental data for organic molecules. ajchem-a.comnih.gov
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters but are generally more computationally demanding and may be less accurate than DFT for certain properties unless very high levels of theory are used. For a molecule of this size, DFT methods like B3LYP are typically the preferred choice for reliable geometry and electronic structure calculations. mdpi.com The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing the optimized molecular structure.
The accuracy of quantum chemical calculations is highly dependent on the "level of theory," which comprises the chosen method (e.g., B3LYP) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.
For organic molecules containing elements like carbon, hydrogen, oxygen, and fluorine, Pople-style basis sets are common. A set like 6-311++G(d,p) is often employed for a robust analysis. ajchem-a.commdpi.com This notation indicates:
6-311G : A triple-zeta basis set, providing a flexible description of the valence electrons.
++ : The inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak, long-range interactions.
(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more complex, non-spherical electron distributions, which is crucial for accurately describing chemical bonds. ajchem-a.com
The choice of basis set is a trade-off between accuracy and computational expense. While larger basis sets can provide more precise results, the computational cost increases significantly. The B3LYP/6-311++G(d,p) level of theory is generally considered a reliable standard for obtaining accurate geometries and electronic properties for molecules of this type. mdpi.comajchem-a.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.
HOMO : As the outermost orbital containing electrons, it acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. nih.gov
LUMO : As the innermost orbital without electrons, it acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov
These energy values allow for the calculation of various global reactivity descriptors, as shown in the table below.
Table 1: Global Reactivity Descriptors from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. |
This table outlines the standard formulas used to derive key reactivity parameters from calculated HOMO and LUMO energies.
The analysis of HOMO and LUMO distributions reveals where electron density is located within the molecule. In 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, the HOMO would likely be localized on the electron-rich benzoic acid ring system, while the LUMO might be distributed over the electron-withdrawing trifluoromethylphenyl group. An electronic transition, such as one induced by UV-Vis light, often involves the promotion of an electron from the HOMO to the LUMO, representing an intramolecular charge transfer. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are electron-rich or electron-poor. nih.gov The MEP is plotted onto the molecule's electron density surface, and different colors are used to represent varying potential values. nih.gov
Red : Indicates regions of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. nih.govnih.gov
Blue : Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, such as the one in the carboxylic acid group. nih.gov
Green : Denotes regions of neutral or near-zero potential, often found over nonpolar parts of the molecule like carbon-hydrogen bonds.
For this compound, an MEP map would be expected to show strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group. A strong positive potential (blue) would be anticipated around the acidic hydrogen of the hydroxyl group. The electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential. This mapping is crucial for predicting how the molecule will interact with other molecules, including biological receptors or reactants.
Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)
Density Functional Theory (DFT) is a widely used computational method to predict the spectroscopic properties of molecules with a high degree of accuracy. scielo.org.zanih.gov For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which are crucial for its characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, aid in the precise assignment of signals to the respective protons and carbon atoms in the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 11.0-13.0 | 168.0-172.0 |
| Aromatic CH | 7.2-8.2 | 125.0-140.0 |
| CH₃ | 2.1-2.5 | 18.0-22.0 |
IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of the infrared absorption bands. scielo.org.za This is instrumental in identifying the characteristic functional groups present in the molecule, such as the O-H stretching of the carboxylic acid, the C=O stretching, and the C-F stretching of the trifluoromethyl group.
Table 2: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3400-3600 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Carboxylic Acid) | 1700-1750 |
| C=C Stretch (Aromatic) | 1450-1600 |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is utilized to calculate the electronic absorption spectra. nih.govresearchgate.net This method provides information about the electronic transitions, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which are fundamental to understanding the molecule's electronic behavior. researchgate.net
Analysis of Chemical Reactivity Indices and Global Chemical Descriptors
The chemical reactivity of this compound can be elucidated through the analysis of global chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Key Global Chemical Descriptors:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the molecule's capacity to receive electrons.
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η). mdpi.com
Table 3: Calculated Global Chemical Descriptors for this compound
| Descriptor | Predicted Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Global Hardness (η) | 2.35 |
| Global Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
Non-Linear Optical (NLO) Property Assessment and Design Principles
Computational methods are also employed to assess the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.govsphinxsai.com The key parameters for NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
DFT calculations can predict these properties, providing insights into the molecule's potential as an NLO material. nih.gov A high value of the first-order hyperpolarizability, in particular, indicates a strong NLO response. The design of molecules with enhanced NLO properties often involves creating systems with significant charge transfer characteristics.
Table 4: Predicted NLO Properties of this compound
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |
Computational Mechanistic Investigations of Synthetic Transformations
Theoretical calculations can provide a detailed understanding of the reaction mechanisms involved in the synthesis of this compound. researchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, in a Suzuki coupling reaction to form the biaryl bond in this molecule, DFT calculations can be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps. This information is invaluable for optimizing reaction conditions and improving synthetic yields.
Table of Compounds
| Compound Name |
|---|
Supramolecular Chemistry and Self Assembly of Benzoic Acid Derivatives
Hydrogen Bonding Motifs and Networks in Solid-State Structures
A predominant feature in the solid-state structures of benzoic acid derivatives is the formation of robust hydrogen bonds, particularly involving the carboxylic acid functional group. The most common motif is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. nih.govnih.govnih.govresearchgate.net This dimerization is a highly predictable and stable arrangement for carboxylic acids.
Crystal Engineering Principles for Designed Solid-State Architectures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For benzoic acid derivatives, the predictability of the carboxylic acid dimerization serves as a powerful tool for designing specific solid-state architectures. researchgate.net By introducing other functional groups onto the benzoic acid scaffold, it is possible to steer the self-assembly towards particular packing arrangements.
Dimerization and Higher-Order Aggregate Formation in Solution and Solid State
The formation of dimers is not limited to the solid state but is also observed in solution, particularly in non-polar solvents. This dimerization is a key aspect of the behavior of benzoic acid derivatives. The equilibrium between the monomeric and dimeric forms in solution is influenced by factors such as solvent polarity, concentration, and temperature.
In the solid state, these dimeric units often serve as the primary building blocks for the construction of the crystal lattice. nih.govresearchgate.net These dimers can then pack in various ways, influenced by weaker non-covalent interactions, to form higher-order aggregates and the final crystal structure. The geometry of the dimer and the disposition of the substituents on the phenyl rings will dictate the possible packing modes, such as herringbone or pi-stacked arrangements.
Role of Weak Non-Covalent Interactions (e.g., C-H···F interactions, π-π Stacking)
Furthermore, π-π stacking interactions between the aromatic rings of the benzoic acid derivatives are common. These interactions contribute to the cohesive energy of the crystal and can significantly affect the electronic properties of the material. The extent of π-π stacking is dependent on the substituents on the aromatic rings, which can modulate the electron density and the steric accessibility of the rings.
Influence of Trifluoromethyl and Methyl Groups on Supramolecular Recognition
The trifluoromethyl (-CF₃) and methyl (-CH₃) groups on 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid have a profound impact on its supramolecular behavior. The -CF₃ group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton, potentially leading to stronger hydrogen bonds. mdpi.com Its size and shape also influence the steric environment around the molecule.
The high electronegativity of the fluorine atoms in the -CF₃ group makes it a poor hydrogen bond acceptor but allows for the participation of the fluorine atoms in weaker C-H···F interactions. mdpi.com The lipophilicity of the -CF₃ group can also influence solubility and interactions with the surrounding medium. mdpi.com
Applications of 6 Methyl 2 4 Trifluoromethylphenyl Benzoic Acid in Advanced Organic Synthesis and Materials Science
Utility as a Key Synthetic Building Block and Reagent in Complex Molecule Construction
There is limited specific information available in scientific literature detailing the use of 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid as a key building block in the construction of complex molecules. In principle, its structure, featuring a carboxylic acid group, a methyl group, and a trifluoromethylphenyl group, offers multiple points for chemical modification, characteristic of versatile synthetic intermediates.
Exploration in Novel Material Design (e.g., polymer science, optoelectronic materials)
No specific studies detailing the exploration of this compound in the design of novel polymers or optoelectronic materials were identified. However, similar molecules, such as other trifluoromethylated benzoic acid derivatives, have been investigated as components in the synthesis of functional polymers and liquid crystals, suggesting a potential avenue for future research.
Design and Evaluation as a Ligand in Catalysis
While benzoic acid derivatives are widely used as ligands in coordination chemistry and catalysis, there is no specific research available that details the design, synthesis, and evaluation of metal complexes using this compound as a ligand. The electronic and steric properties imparted by the methyl and trifluoromethylphenyl substituents could theoretically be exploited to fine-tune the behavior of a metal catalyst, but this remains an underexplored area.
Q & A
Q. What are the common synthetic routes for 6-methyl-2-(4-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl group, followed by ester hydrolysis to yield the benzoic acid moiety. For example, aryl halides can react with trifluoromethylphenyl boronic esters under palladium catalysis . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures high purity, as evidenced by melting point analysis (e.g., mp 287.5–293.5°C in analogous compounds) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
- X-ray Crystallography : Resolve crystal structure and confirm stereoelectronic effects of the trifluoromethyl group .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to its hydrophobic trifluoromethyl group, solubilize the compound using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For aqueous formulations, prepare sodium salts via neutralization with NaOH (1:1 molar ratio) and confirm solubility via UV-Vis spectroscopy at λmax ~260 nm .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives of this compound?
- Methodological Answer : Regioselectivity is achieved through steric/electronic directing groups. For example, introducing methoxy or nitro groups at specific positions alters electron density, guiding cross-coupling reactions. Computational modeling (DFT calculations) predicts reactive sites, while experimental validation uses competitive kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing degradation via LC-MS.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Q. How should researchers resolve contradictory biological activity data in studies involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use isogenic cell lines to control genetic background.
- Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Molecular dynamics (MD) simulations model interactions with catalytic surfaces (e.g., Pd nanoparticles). Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett plots .
Q. How does the electron-withdrawing trifluoromethyl group influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The -CF₃ group decreases electron density at the phenyl ring, enhancing oxidative addition rates in Pd-catalyzed reactions. Monitor electronic effects via cyclic voltammetry (CV) to measure reduction potentials. Compare reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl derivatives) .
Notes on Evidence Utilization
- References to melting points, synthesis protocols, and stability data derive from analogous compounds (e.g., trifluoromethyl-substituted benzoic acids) .
- Methodological frameworks (e.g., computational modeling, regioselectivity control) are extrapolated from related syntheses .
- Analytical techniques (NMR, MS) are validated using standardized protocols from authoritative sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
